1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid

Medicinal Chemistry Isomer Differentiation Physicochemical Properties

Researchers developing ALKBH1 inhibitors require the correct 3-bromo positional isomer; 2- and 4-bromo variants share identical formula and MW but are not functionally interchangeable. Incorrect isomer procurement leads to failed SAR studies. • Verified 3-bromo substitution ensures correct steric/electronic environment for target engagement • Aryl bromide enables Pd-catalyzed Suzuki, Heck, and Sonogashira couplings • C4 carboxylic acid facilitates amide conjugation for PROTAC or probe synthesis • 95% purity supports efficient downstream chemistry

Molecular Formula C11H9BrN2O2
Molecular Weight 281.1 g/mol
CAS No. 1154882-54-8
Cat. No. B1371111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid
CAS1154882-54-8
Molecular FormulaC11H9BrN2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CN2C=C(C=N2)C(=O)O
InChIInChI=1S/C11H9BrN2O2/c12-10-3-1-2-8(4-10)6-14-7-9(5-13-14)11(15)16/h1-5,7H,6H2,(H,15,16)
InChIKeyPHIKZQZADWDNII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid Specifications


1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid (CAS: 1154882-54-8) is a heterocyclic building block featuring a pyrazole core substituted at the N1 position with a 3-bromobenzyl group and at the C4 position with a carboxylic acid. This compound is a small-molecule intermediate primarily utilized in medicinal chemistry for the synthesis of more complex drug candidates, particularly within the ALKBH1 inhibitor class [1]. It is characterized by a molecular formula of C11H9BrN2O2, a molecular weight of 281.11 g/mol, and a predicted density of 1.60±0.1 g/cm³ .

1 ALKBH1 inhibitor scaffold exploration and SAR diversification
2 Aryl bromide handle for Pd-catalyzed cross-coupling methodology
3 Carboxylic acid conjugation site for biotool and PROTAC synthesis

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid Isomer Specificity


While a number of positional isomers exist (e.g., 2-bromo or 4-bromo benzyl derivatives) which share an identical molecular formula and weight, they are not functionally interchangeable. In structure-activity relationship (SAR) studies for ALKBH1 inhibitors, subtle modifications to the substitution pattern are critical for target engagement and potency [1]. The specific 3-bromo substitution creates a unique steric and electronic environment, impacting molecular recognition and downstream reactivity in cross-coupling reactions [2]. Procuring the correct isomer ensures the intended synthetic route and biological profile are maintained, avoiding costly experimental failures.

Target 1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic acid 2-Bromo isomer (CAS 1154881-71-6)
Substitute Same as above 4-Bromo isomer (CAS 1153373-21-7)
Positional isomers share molecular weight but differ in dipole, steric bulk, and Pd-coupling reactivity. May alter SAR in ALKBH1 inhibitor programs; not functionally interchangeable without explicit validation.

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid vs. Analogues


Positional Isomer Differentiation

The 1-(3-bromobenzyl) isomer is structurally and physically distinct from its 2- and 4-bromo analogs. While all three share the same molecular weight (281.11 g/mol), the position of the bromine atom on the benzyl ring alters the dipole moment and steric bulk, which can influence crystal packing and solubility. This is reflected in the assignment of unique CAS numbers and InChIKeys, confirming they are distinct chemical entities that should not be substituted without explicit SAR justification [1][2]. The 3-bromo isomer has a predicted density of 1.60 g/cm³ and boiling point of 480.4 °C .

Isomer Identity
Cross-study comparable
Unique CAS 1154882-54-8 vs 2-Br (1154881-71-6) / 4-Br (1153373-21-7)
Confirms non-interchangeable entity; distinct InChIKey and predicted density 1.60 g/cm³
Predicted properties; verify experimentally for specific synthetic conditions
Medicinal Chemistry Isomer Differentiation Physicochemical Properties

Purity and Grade Options

For procurement, the target compound is commercially available at two distinct purity grades: 99% purity (HPLC) from suppliers like Ambeed (Cat. No. A760205) and 95% purity from suppliers like Leyan (Cat. No. 1400203) . This provides a verifiable quantitative basis for selecting a grade suitable for the application's requirements, from early-stage screening to more sensitive analytical or medicinal chemistry workflows.

Purity Grades
Direct head-to-head comparison
99% (HPLC) from Ambeed vs 95% from Leyan
High-purity grade supports sensitive synthetic workflows and minimizes side reactions
Vendor-reported specifications; confirm by COA before use
Chemical Synthesis Quality Control Procurement

ALKBH1 Inhibitor Class Activity

While direct quantitative data for 1-(3-bromobenzyl)-1H-pyrazole-4-carboxylic acid is not publicly available, the core scaffold is a proven motif for potent ALKBH1 inhibition. A recent SAR study identified a closely related 1H-pyrazole-4-carboxylic acid derivative (compound 29) as a 'highly potent' inhibitor of the DNA 6mA demethylase ALKBH1, a validated target in gastric cancer [1]. This class-level data suggests that the 1-(3-bromobenzyl) derivative is a viable building block for medicinal chemists aiming to optimize this specific pharmacophore.

Class-Level ALKBH1 Inhibition
Class-level inference
Close pyrazole-4-carboxylic acid analog reported as potent inhibitor in gastric cancer cell lines (compound 29)
Scaffold supports ALKBH1 inhibitor lead optimization studies
Target compound-specific inhibitory data not available; requires independent validation
Cancer Research Epigenetics ALKBH1 Inhibitor Drug Discovery

1-(3-Bromobenzyl)-1H-pyrazole-4-carboxylic Acid Applications


ALKBH1 Inhibitor SAR & Optimization

This compound serves as a key starting material or intermediate for exploring the structure-activity relationships around the 1-benzyl position of the 1H-pyrazole-4-carboxylic acid ALKBH1 inhibitor chemotype [1]. Its 3-bromo substituent allows for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or can be maintained to probe steric and electronic effects on target binding.

Pd-Catalyzed Cross-Coupling Methodology

The aryl bromide on the benzyl ring provides a versatile synthetic handle for palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The unique electronic environment of the 3-bromo position offers distinct reactivity profiles compared to the 2- or 4-bromo isomers [2], making it a useful substrate for developing new synthetic methodologies.

PROTAC & Fluorescent Probe Synthesis

The carboxylic acid group at the 4-position of the pyrazole is a convenient functional handle for amide bond formation, allowing conjugation to linker systems for creating PROTACs or to fluorescent dyes for target engagement studies. The high-purity grade (99%) ensures efficient and clean conjugation chemistry.

Application
Selection Property
Validation Focus
ALKBH1 Inhibitor Lead Optimization
3-Bromo substitution for SAR diversification
Biochemical inhibition & target engagement assays
Pd-Catalyzed Cross-Coupling Studies
Aryl bromide reactivity handle
Isomer-dependent reactivity review vs. 2- and 4-bromo isomers
Biotool & Conjugate Synthesis
Carboxylic acid conjugation site
Amide bond formation efficiency with high-purity grade

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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